molecular formula C25H23N5O4S B11999636 N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11999636
M. Wt: 489.5 g/mol
InChI Key: RTIBDAPUKAXGBM-CVKSISIWSA-N
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Description

N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a combination of phenyl, triazole, and hydrazide groups

Preparation Methods

The synthesis of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process. The initial step often includes the formation of the hydrazide intermediate, followed by the introduction of the triazole ring through cyclization reactions. The final step involves the condensation of the hydrazide with the aldehyde to form the desired compound. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenyl rings can undergo electrophilic substitution reactions, introducing various functional groups. Common reagents used in these reactions include acids, bases, and transition metal catalysts.

Scientific Research Applications

N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C25H23N5O4S

Molecular Weight

489.5 g/mol

IUPAC Name

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H23N5O4S/c1-2-34-20-11-9-19(10-12-20)30-24(18-6-4-3-5-7-18)28-29-25(30)35-16-23(33)27-26-15-17-8-13-21(31)22(32)14-17/h3-15,31-32H,2,16H2,1H3,(H,27,33)/b26-15+

InChI Key

RTIBDAPUKAXGBM-CVKSISIWSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=C(C=C3)O)O)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=C(C=C3)O)O)C4=CC=CC=C4

Origin of Product

United States

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